N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group and a sulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2,4-difluoroaniline and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamide derivatives.
Scientific Research Applications
N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the presence of a fluorobenzamide moiety.
2,4-Difluorophenyl isocyanate: Contains the difluorophenyl group but has an isocyanate functional group instead of a sulfonamide.
Uniqueness
N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide is unique due to its combination of a difluorophenyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H14F2N2O2S |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14F2N2O2S/c1-10-3-6-13(7-4-10)22(20,21)19-18-11(2)14-8-5-12(16)9-15(14)17/h3-9,19H,1-2H3/b18-11- |
InChI Key |
XQCAIYHKHXUUKS-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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